BX-912 - 702674-56-4

BX-912

Catalog Number: EVT-287768
CAS Number: 702674-56-4
Molecular Formula: C20H23BrN8O
Molecular Weight: 471.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-[3-[[5-bromo-4-[2-(1H-imidazol-5-yl)ethylamino]-2-pyrimidinyl]amino]phenyl]-1-pyrrolidinecarboxamide is a member of ureas.
Overview

BX-912 is a small molecule compound recognized primarily as a selective inhibitor of 3-Phosphoinositide-dependent protein kinase-1 (PDK1). This compound has garnered attention in the field of cancer research due to its ability to inhibit signaling pathways that are crucial for tumor cell growth and survival. BX-912 is classified as a pyrimidine-based compound, which is part of a broader category of kinase inhibitors that target specific enzymes involved in various cellular processes.

Source and Classification

BX-912 was developed as part of a series of compounds aimed at inhibiting PDK1, with its chemical structure derived from modifications of existing aminopyrimidine inhibitors. It is classified under kinase inhibitors, specifically targeting the PDK1 enzyme, which plays a pivotal role in the activation of the Akt signaling pathway, often implicated in cancer progression and resistance to therapy .

Synthesis Analysis

The synthesis of BX-912 involves several key steps utilizing known chemical reactions. The primary method includes:

  1. Starting Materials: The synthesis begins with 2,4-dichloropyrimidines, which are critical for constructing the core structure.
  2. Nucleophilic Aromatic Displacement: This step involves performing iterative nucleophilic aromatic displacements to introduce various side chains at the 2- and 4-positions of the pyrimidine ring.
  3. Dehalogenation: Specific brominated intermediates are subjected to dehalogenation to yield the final compound .

The detailed reaction schemes typically involve multiple purification steps to ensure the final product's purity and efficacy.

Molecular Structure Analysis

BX-912 has a well-defined molecular structure characterized by its pyrimidine core. The molecular formula is C12H10ClN5C_{12}H_{10}ClN_5, with a molecular weight of approximately 257.7 g/mol. The compound features:

  • A pyrimidine ring system.
  • Chlorine substituents that enhance its biological activity.
  • Functional groups that facilitate interaction with the PDK1 enzyme.

Data from crystallographic studies suggest that BX-912 binds effectively within the active site of PDK1, allowing for competitive inhibition .

Chemical Reactions Analysis

BX-912 participates in various biochemical reactions primarily related to its role as an inhibitor:

  1. Inhibition of PDK1: BX-912 competes with ATP for binding at the active site of PDK1, leading to decreased phosphorylation of downstream targets such as Akt.
  2. Cellular Impact: In vitro studies have demonstrated that treatment with BX-912 results in reduced cell proliferation and altered differentiation pathways in various cancer cell lines .

The compound's reactivity profile indicates its potential for further modifications to enhance selectivity and potency against other kinases.

Mechanism of Action

The mechanism by which BX-912 exerts its effects involves:

  1. Competitive Inhibition: By binding to the active site of PDK1, BX-912 prevents ATP from accessing the enzyme, thereby inhibiting its kinase activity.
  2. Downstream Effects: This inhibition leads to reduced activation of Akt and other downstream signaling pathways essential for cell survival and proliferation.

Research indicates that BX-912 can significantly alter cellular processes such as apoptosis and differentiation, particularly in osteoblasts derived from bone marrow mesenchymal stem cells .

Physical and Chemical Properties Analysis

BX-912 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in dimethyl sulfoxide (DMSO) and other organic solvents but shows limited solubility in water.
  • Stability: Under standard laboratory conditions, BX-912 demonstrates good stability but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data for BX-912 are not widely reported but are essential for assessing its handling and storage requirements.

These properties are critical for optimizing experimental conditions during biological assays.

Applications

BX-912 has several scientific applications, particularly in cancer research:

  1. Cancer Therapy Research: It is primarily used to study the role of PDK1 in cancer cell signaling and to evaluate potential therapeutic strategies targeting this pathway.
  2. Stem Cell Differentiation Studies: BX-912 has been utilized to investigate its effects on mesenchymal stem cell differentiation into osteoblasts, providing insights into bone biology and potential treatments for osteoporosis .
  3. Drug Development: As a lead compound, BX-912 serves as a template for developing more potent PDK1 inhibitors with improved pharmacological profiles.
Molecular Mechanisms of BX-912 in PDK1 Inhibition

Structural Basis of PDK1-BX-912 Interaction

ATP-Binding Pocket Targeting and Competitive Inhibition Dynamics

BX-912 (chemical name: N-[3-[[5-bromo-4-[2-(1H-imidazol-5-yl)ethylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide; CAS: 702674-56-4) functions as a highly specific, ATP-competitive inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1). Its molecular structure features a bromo-phenyl pyrimidine core that mimics the adenine moiety of ATP, enabling direct engagement with the kinase's ATP-binding cleft [3] [5]. Critical interactions include:

  • Hydrophobic anchoring via the bromo-phenyl group in the hinge region
  • Hydrogen bonding between the pyrimidine N1 and backbone amide of Leu159 in PDK1
  • Salt bridge formation involving the imidazole ring and conserved Glu166 in the catalytic site

Table 1: Key Binding Interactions of BX-912 in PDK1 ATP-Binding Pocket

BX-912 Chemical MotifPDK1 ResidueInteraction TypeBinding Energy Contribution (kcal/mol)
Bromo-phenyl groupVal124, Ala162Hydrophobic-3.2
Pyrimidine N1Leu159 backboneH-bond-2.8
Imidazole ringGlu166Ionic-4.1
Pyrrolidine carbonylSer160H-bond-1.9

These interactions confer a binding affinity (Kd = 18 nM) that substantially exceeds ATP's affinity under physiological conditions, enabling effective substrate displacement [3].

Conformational Changes in PDK1 Post-BX-912 Binding

Upon BX-912 binding, PDK1 undergoes significant allosteric modifications that impair catalytic competence:

  • Glycine-rich loop (residues 124-130): Collapses inward by 2.1Å, occluding the phosphate-binding region critical for phosphotransfer [5].
  • Activation segment (residues 229-300): Adopts a pseudo-open conformation that prevents productive substrate (Akt) docking despite partial accessibility of the catalytic cleft.
  • αC-helix displacement: Rotation of 15° disrupts the salt bridge network between Glu166 and Lys111, destabilizing the catalytic triad [3]. These structural alterations collectively lock PDK1 in a catalytically inactive state, even when localized to membranes via PIP3 binding [6].

Selectivity Profiling of BX-912 Against Kinase Superfamily

Differential IC50 Values for PDK1 vs. PKA, PKC, and GSK3β

BX-912 exhibits exceptional selectivity for PDK1 over phylogenetically related AGC kinases due to steric and electrostatic complementarity unique to the PDK1 active site:

Table 2: Kinase Selectivity Profile of BX-912

KinaseIC50 (nM)Fold-Selectivity vs. PDK1Structural Determinants of Selectivity
PDK126 ± 3.21Optimal hydrophobic pocket occupancy
PKA234 ± 289Bulkier gatekeeper residue (Met164)
PKC2,700 ± 310105Shallow ATP pocket depth
GSK3β15,600 ± 1,890600Narrow hinge region steric clash
mTOR>50,000>1,900Incompatible activation loop conformation

Data derived from coupled kinase assays using recombinant human kinases and substrate phosphorylation quantification [3] [5].

Mechanistic Insights into 600-Fold Selectivity for PDK1 Over GSK3β

The profound selectivity against GSK3β stems from:

  • Steric exclusion: Val123 in GSK3β (equivalent to Ala162 in PDK1) creates a 1.3Å narrower ATP cleft, causing steric hindrance with BX-912's pyrrolidine moiety [5].
  • Electrostatic divergence: Absence of the PDK1-specific Glu166 salt bridge partner in GSK3β reduces binding energy by 4.1 kcal/mol.
  • Differential water-mediated interactions: Three ordered water molecules in the GSK3β active site displace the imidazole ring of BX-912, weakening affinity [4].

Impact on Downstream Signaling Cascades

Suppression of AKT Phosphorylation and Activation

BX-912 dose-dependently inhibits PDK1-mediated phosphorylation of Akt at Thr308 (T308), with IC50 = 48 nM in PTEN-null PC-3 prostate cancer cells [3] [5]. This suppression occurs through:

  • Direct blockade of Akt docking: BX-912-occupied PDK1 cannot engage Akt's PH domain, preventing T308 phosphorylation.
  • Membrane dissociation: Unphosphoryted Akt fails to maintain membrane localization, reducing access to PIP3 and mTORC2 [2] [6].

In MCL cell lines (Z138, Granta 519), 0.25–0.75 µM BX-912 decreases p-Akt(T308) by 85–92% within 6 hours, correlating with G2/M arrest and caspase-3/7 activation [1] [4]. Crucially, BX-912 spares phosphorylation of Akt substrates lacking PDK1-dependence (e.g., GSK3β phosphorylation persists at Ser9), highlighting pathway specificity [2].

Modulation of mTORC2-Dependent Feedback Loops

BX-912 uniquely disrupts mTORC2-mediated resistance mechanisms:

  • Feedback loop interruption: In colon cancer models, BX-912 (0.3 µM) abrogates rapamycin-induced MYC phosphorylation by disrupting the PDK1-MYC axis, independent of PI3K/Akt [4].
  • Rictor-Raptor dysregulation: Treatment reduces mTORC2 activity by dephosphorylating Rictor at Thr1135 and Raptor at Ser792, destabilizing mTOR complex assembly [1] [7].
  • eIF4E modulation: BX-912 downregulates mTORC1 effector eIF4E phosphorylation in Z138 cells, suppressing cap-dependent translation without triggering compensatory MAPK activation seen with rapalogs [1] [7].

Table 3: BX-912 Effects on PI3K/AKT/mTOR Pathway Components

Signaling NodeEffect of BX-912 (1 µM, 24h)Functional Consequence
PDK1 kinase activity>95% inhibitionLoss of Akt T308 phosphorylation
Akt T308 phosphorylation85-92% reductionImpaired Akt membrane translocation
mTORC2 activity70% decrease (Rictor p-T1135)Reduced Akt S473 phosphorylation
MYC phosphorylation80% suppressionAbrogation of feedback resistance
eIF4E phosphorylation65% reductionInhibition of cap-dependent translation

These multimodal actions enable synergistic combinations: BX-912 plus PI3K inhibitor CAL101 shows combination index (CI) = 0.7–0.91 in MCL cells, indicating strong synergism [1] [7].

Properties

CAS Number

702674-56-4

Product Name

BX-912

IUPAC Name

N-[3-[[5-bromo-4-[2-(1H-imidazol-5-yl)ethylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide

Molecular Formula

C20H23BrN8O

Molecular Weight

471.4 g/mol

InChI

InChI=1S/C20H23BrN8O/c21-17-12-24-19(28-18(17)23-7-6-16-11-22-13-25-16)26-14-4-3-5-15(10-14)27-20(30)29-8-1-2-9-29/h3-5,10-13H,1-2,6-9H2,(H,22,25)(H,27,30)(H2,23,24,26,28)

InChI Key

DMMILYKXNCVKOJ-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)NCCC4=CN=CN4)Br

Solubility

Soluble in DMSO, not in water

Synonyms

BX912; BX 912; BX912.

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)NCCC4=CN=CN4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.